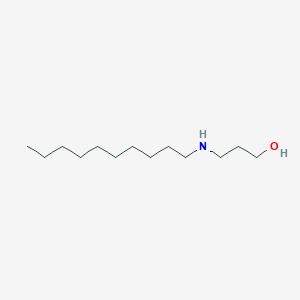
3-(Decylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Decylamino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. It consists of a decyl group attached to an amino group, which is further connected to a propanol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylamino)propan-1-ol typically involves the reaction of decylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Decylamine and propylene oxide.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Decylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
3-(Decylamino)propan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Decylamino)propan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A similar compound with an amino group attached to a propanol backbone.
3-Dimethylamino-1-propanol: Another amino alcohol with a dimethylamino group.
Uniqueness
3-(Decylamino)propan-1-ol is unique due to the presence of a long decyl chain, which imparts distinct physicochemical properties and enhances its solubility in organic solvents. This makes it particularly useful in industrial applications where solubility and hydrophobicity are important factors.
Propriétés
Formule moléculaire |
C13H29NO |
|---|---|
Poids moléculaire |
215.38 g/mol |
Nom IUPAC |
3-(decylamino)propan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15/h14-15H,2-13H2,1H3 |
Clé InChI |
JTVAIENGRBHJPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


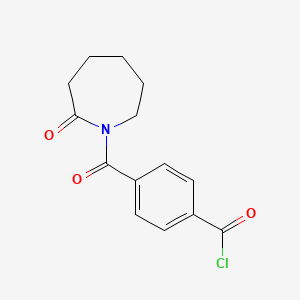
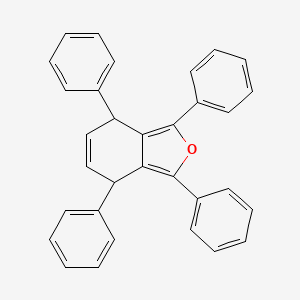

![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![8-bromo-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14168494.png)
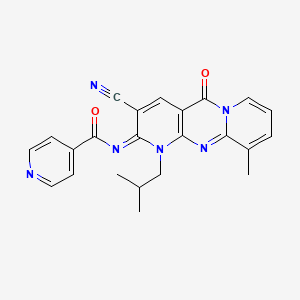
![2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14168502.png)
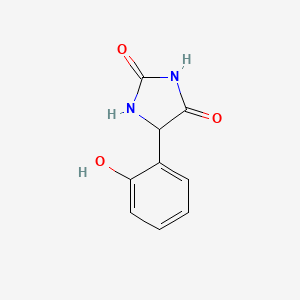
![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one](/img/structure/B14168526.png)
![3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)
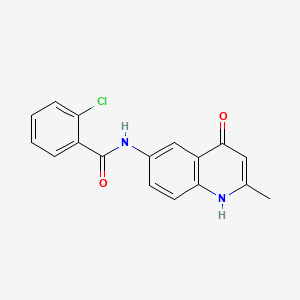
![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)
